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Compound of Interest

Compound Name: Valbenazine tosylate

Cat. No.: B611625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic methodologies for

Valbenazine tosylate as disclosed in the patent literature. Valbenazine, a selective vesicular

monoamine transporter 2 (VMAT2) inhibitor, is a crucial therapeutic agent for tardive

dyskinesia. This document outlines the core synthetic strategies, presents comparative

quantitative data from various patented processes, and provides detailed experimental

protocols for key transformations.

Core Synthetic Strategies
The synthesis of Valbenazine tosylate, as detailed in numerous patents, primarily revolves

around a three-stage process:

Synthesis of the Core Intermediate: The key building block is the stereochemically pure

(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-

a]isoquinolin-2-ol, often referred to as the "hydroxy compound" or a derivative thereof.

Coupling with Protected Valine: The hydroxyl group of the core intermediate is esterified with

a protected L-valine derivative, typically N-Boc-L-valine.

Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed, followed by

the formation of the ditosylate salt.
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Patents reveal variations in the specific reagents, solvents, and reaction conditions for each of

these stages, often aiming to improve yield, purity, and process efficiency.

Comparative Analysis of Key Synthetic Steps
The following tables summarize the quantitative data extracted from the patent literature for the

critical steps in Valbenazine tosylate synthesis.

Table 1: Synthesis of the Dihydrotetrabenazine
Intermediate

Patent/So
urce
Referenc
e

Starting
Material

Reducing
Agent

Solvent(s
)

Reaction
Condition
s

Yield Purity

WO202021

3014A1

Tetrabenaz

ine

Sodium

borohydrid

e

Methanol,

Methylene

dichloride

-8±2°C

Not

explicitly

stated for

this step

Not

explicitly

stated

US

8,039,627

(+)-

Tetrabenaz

ine

Not

specified

Not

specified

Not

specified

Not

specified

Not

specified

WO201711

2857

Tetrabenaz

ine

Not

specified

Not

specified

Racemic

reduction

followed by

resolution

Not

specified

Not

specified

Table 2: Coupling of the Hydroxy Intermediate with Boc-
L-Valine
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Patent/So
urce
Referenc
e

Coupling
Agent

Catalyst Solvent
Reaction
Condition
s

Yield Purity

WO202021

3014A1

Not

specified

Not

specified

Methylene

dichloride
27±3°C

Not

explicitly

stated for

this step

Not

explicitly

stated

MDPI -

Synthesis

2021

DCC DMAP
Not

specified

Not

specified

Not

specified

Not

specified

Table 3: Deprotection and Tosylate Salt Formation
Patent/Sour
ce
Reference

Deprotectin
g Agent

Solvent
Reaction
Conditions

Yield Purity

WO20210509

77A1

p-

Toluenesulfon

ic acid

Acetonitrile or

Isopropyl

acetate

Warming 86% >99%

WO20202130

14A1

p-

Toluenesulfon

ic acid

Acetonitrile
53±3°C for 8

hours

122.5 g from

110 g starting

material

99.82%

Detailed Experimental Protocols
The following are detailed experimental methodologies for key reactions in the synthesis of

Valbenazine tosylate, based on the patent literature.

Protocol 1: Preparation of the Dihydrotetrabenazine
Intermediate (Based on WO2020213014A1)

Charge Tetrabenazine (250g) and Lithium chloride (33.4g) into a suitable reactor.
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Add Methylene dichloride (500 ml) and cool the mixture to 0±3 °C.

Add Methanol (750 ml) to the reaction mass at 0±3°C, followed by acetic acid (20.8 g).

Further, cool the reaction mass to -8±2°C.

Prepare a solution of sodium borohydride (24g) and sodium hydroxide (1.25g) in water (125

ml).

Add the sodium borohydride solution to the reaction mass at -5±5°C.

Upon completion of the reaction, proceed with standard aqueous work-up and isolation

procedures to obtain the desired (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-

hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol.

Protocol 2: Boc-L-Valine Esterification (General
Procedure)

Dissolve the dihydrotetrabenazine intermediate in a suitable aprotic solvent (e.g.,

dichloromethane).

Add N-Boc-L-valine, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by

a suitable chromatographic technique (e.g., TLC or HPLC).

Upon completion, filter the reaction mixture to remove any solid by-products.

Wash the filtrate with aqueous solutions to remove excess reagents and water-soluble

impurities.

Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and

concentrate under reduced pressure to yield the crude Boc-protected Valbenazine.

Purify the crude product by a suitable method, such as column chromatography, if

necessary.
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Protocol 3: Deprotection and Formation of Valbenazine
Ditosylate (Based on WO2021050977A1)

Dissolve the Boc-protected Valbenazine intermediate in acetonitrile or isopropyl acetate.

Add 2.1 equivalents of p-toluenesulfonic acid to the solution.

Warm the reaction mixture to facilitate the deprotection and salt formation.

The Valbenazine ditosylate salt is reported to crystallize directly from the reaction mixture.

Filter the precipitated solid, wash with a suitable solvent, and dry under vacuum to obtain

Valbenazine ditosylate with high purity and yield.

Synthetic Pathway Visualizations
The following diagrams illustrate the key synthetic pathways for Valbenazine tosylate as

described in the patent literature.
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Stage 1: Dihydrotetrabenazine Synthesis

Stage 2: Coupling with Boc-L-Valine

Stage 3: Deprotection and Salt Formation

Tetrabenazine

(2R,3R,11bR)-Dihydrotetrabenazine

Reduction
(e.g., NaBH4)

Boc-Protected Valbenazine

Coupling
(e.g., DCC, DMAP)

Boc-L-Valine

Valbenazine Tosylate

Deprotection & Salt Formation

p-Toluenesulfonic Acid

Click to download full resolution via product page

Caption: General Synthetic Pathway to Valbenazine Tosylate.
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Improved One-Pot Deprotection and Salt Formation (WO2021050977A1)

Boc-Protected Valbenazine

Reaction in Acetonitrile
or Isopropyl Acetate

Add p-TSA (2.1 eq)

Crystalline Valbenazine Tosylate

Warm & Crystallize

Click to download full resolution via product page

Caption: Efficient Deprotection and Crystallization Process.

Crystalline Forms of Valbenazine Tosylate
The patent literature describes several crystalline forms of Valbenazine tosylate, each with

distinct physicochemical properties. The preparation of these different polymorphs is a critical

aspect of the drug development process, impacting stability, solubility, and bioavailability.

Table 4: Overview of Selected Crystalline Forms
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Form Patent Reference
Key Characterization
Peaks (2θ)

Form I WO2017075340A1
Not specified in provided

snippets

Form A KR102100357B1
5.9°±0.2°, 13.3°±0.2°, 19.8°

±0.2°

Form T1 WO2018067945A1 5.7, 7.0, 7.6, 14.2, 15.2

Form T2 WO2018067945A1 6.2, 15.5, 16.5, 17.8, 19.6

Form T3 WO2018067945A1 6.1, 9.0, 14.6, 17.3, 21.6

Form T4 US20220127259A1 5.3, 6.6, 7.8, 13.4, 19.4

Form T5 WO2018067945A1 10.9, 11.4, 16.3, 17.4, 22.3

Form T6 US20220127259A1 6.3, 12.3, 13.4, 14.0, 15.5

Protocol 4: Preparation of Crystalline Form T3 (Dioxane
Solvate) (Based on WO2018067945A1)

Dissolve Valbenazine free base (335 mg) in 1,4-dioxane (3.36 ml).

Add p-toluenesulfonic acid (312 mg, 2.0 eq.) and stir until a clear solution is obtained.

Continue stirring the solution, during which precipitation will be observed.

Isolate the crystals by filtration.

Dry the collected crystals under vacuum to yield Valbenazine tosylate Form T3.

Conclusion
The patent literature provides a rich source of information on the synthesis of Valbenazine
tosylate. While the core synthetic route is well-established, significant process development

has focused on improving efficiency, yield, and purity, particularly in the final deprotection and

salt formation step. The existence of multiple crystalline forms highlights the importance of
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solid-state chemistry in the development of this important therapeutic agent. This guide serves

as a comprehensive resource for researchers and professionals in the field, enabling a deeper

understanding of the chemical landscape surrounding the synthesis of Valbenazine tosylate.

To cite this document: BenchChem. [The Synthesis of Valbenazine Tosylate: A Deep Dive
into Patent Literature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611625#patent-literature-on-valbenazine-tosylate-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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